molecular formula C14H17N3OS B7754418 MFCD02366290

MFCD02366290

Cat. No.: B7754418
M. Wt: 275.37 g/mol
InChI Key: SDTZOFWBSNMRCE-UHFFFAOYSA-N
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Description

Based on contextual clues from analogous MDL-coded compounds (e.g., ), it likely belongs to the class of aromatic or heterocyclic compounds with functional groups such as boronic acids, halogens (e.g., bromo, chloro), or hydroxyl substituents. Such compounds are frequently utilized in catalysis, pharmaceutical intermediates, or materials science due to their reactivity and stability under synthetic conditions .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-13-15-14(17-16-13)19-8-12(18)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTZOFWBSNMRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02366290 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures. Detailed protocols for the synthesis of this compound are available in scientific literature, highlighting the importance of precise reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound scales up the laboratory synthesis methods, incorporating advanced technologies to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms are employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions: MFCD02366290 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the transformation of the compound into different products.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, pH levels, and the presence of catalysts to enhance reaction rates and selectivity.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

MFCD02366290 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing complex molecules and studying reaction mechanisms. In biology, it serves as a tool for probing biological pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic agent. Industrial applications include its use in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of MFCD02366290 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing cellular processes. Detailed studies on the molecular interactions and pathways involved provide insights into the compound’s biological and chemical effects.

Comparison with Similar Compounds

CAS 1046861-20-4 (MDL: MFCD13195646)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties :
    • Solubility : 0.24 mg/mL in water .
    • LogP : XLOGP3 = 2.15, indicating moderate lipophilicity .
    • Bioavailability : GI absorption = High; BBB permeability = Yes .
  • Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the boronic acid group .

CAS 56469-02-4 (MDL: MFCD02258901)

  • Molecular Formula: C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • Key Properties: Solubility: Classified as "soluble" with Log S (ESOL) = -2.99 . Bioactivity: No significant CYP inhibition or P-gp substrate activity .
  • Applications: Potential pharmaceutical intermediate, given its isoquinolinone backbone and hydroxyl group .

Comparative Analysis

Property This compound (Inferred) CAS 1046861-20-4 CAS 56469-02-4
Molecular Weight ~200–220 g/mol* 235.27 g/mol 163.17 g/mol
Functional Groups Likely boronic acid/halogen Boronic acid, Br, Cl Hydroxyl, ketone
Solubility Moderate (est.) 0.24 mg/mL 0.24–0.69 mg/mL (est.)
LogP (XLOGP3) ~2.0–2.5 (est.) 2.15 1.64
Primary Use Catalysis/Synthesis Cross-coupling reactions Pharmaceutical intermediates

*Estimated based on structural analogs.

Research Findings and Functional Implications

Structural Similarities

  • Halogen vs. Boronic Acid : CAS 1046861-20-4 and this compound (if halogenated) share reactivity in metal-catalyzed reactions, whereas CAS 56469-02-4’s hydroxyl group favors hydrogen bonding in drug design .
  • Molecular Weight Impact : Higher molecular weight in boronic acid derivatives (e.g., CAS 1046861-20-4) may reduce solubility but enhance stability in organic solvents, critical for catalytic applications .

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